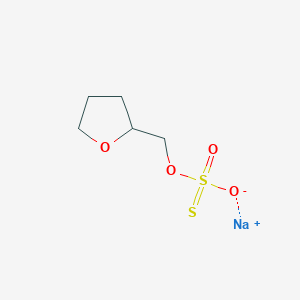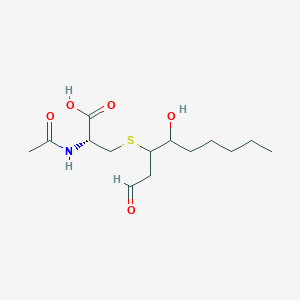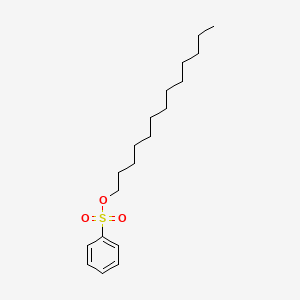
Tridecan-1-yl benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecan-1-yl benzenesulphonate: is a chemical compound with the molecular formula C19H32O3S . It is commonly used as a surfactant due to its ability to reduce surface tension between liquids or between a liquid and a solid . This compound appears as a white or slightly yellow powder and is not soluble in water but can form emulsions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tridecan-1-yl benzenesulphonate can be synthesized through alkylation reactions or ester exchange reactions. The specific experimental conditions and methods depend on the desired purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of tridecanol with benzenesulfonyl chloride in the presence of a base. This reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tridecan-1-yl benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzenesulphonates.
Applications De Recherche Scientifique
Chemistry: Tridecan-1-yl benzenesulphonate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products .
Biology: In biological research, it is used to study the effects of surfactants on cell membranes and protein interactions .
Medicine: This compound is explored for its potential use in drug delivery systems due to its surfactant properties .
Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and dispersants .
Mécanisme D'action
Tridecan-1-yl benzenesulphonate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of molecules. This property is crucial in various applications, including emulsification and dispersion . The molecular targets and pathways involved include interactions with lipid bilayers and proteins, altering their structure and function .
Comparaison Avec Des Composés Similaires
- Dodecyl benzenesulphonate
- Tetradecyl benzenesulphonate
- Hexadecyl benzenesulphonate
Comparison: Tridecan-1-yl benzenesulphonate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant compared to its shorter or longer chain counterparts .
Propriétés
Numéro CAS |
25474-61-7 |
|---|---|
Formule moléculaire |
C19H32O3S |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
tridecyl benzenesulfonate |
InChI |
InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-23(20,21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 |
Clé InChI |
KRTNITDCKAVIFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


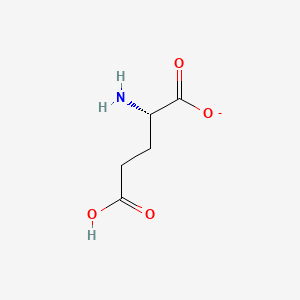
![6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine](/img/structure/B13113763.png)
![3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione](/img/structure/B13113774.png)
![8-Amino-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13113781.png)
![5-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13113785.png)
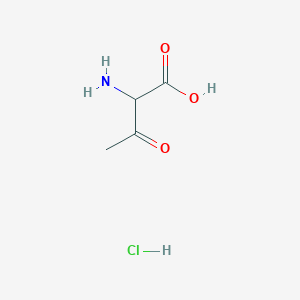
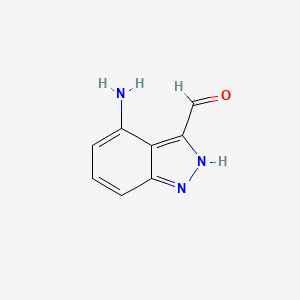
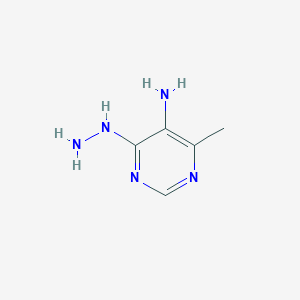
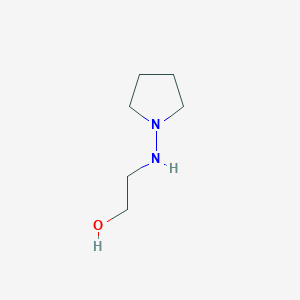
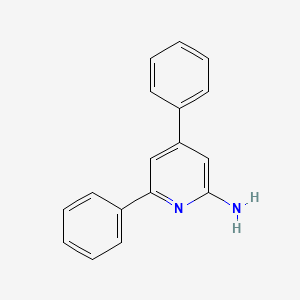

![tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13113836.png)
